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An In-Depth Technical Guide to the Photophysical Properties of Disperse Violet 8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, chemically identified as 1,4-diamino-5-nitroanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2][3][4] Its primary application lies in the dyeing of synthetic fibers such as polyester, acetate, and nylon, as well as in the coloring of plastics. The photophysical properties of **Disperse Violet 8**, which govern its interaction with light, are of significant interest for its application in materials science and are an area of exploration for potential roles in biological imaging and diagnostics.[1][5] This guide provides a comprehensive overview of the core photophysical properties of **Disperse Violet 8**, detailed experimental protocols for their characterization, and visual workflows to aid in experimental design.

While specific quantitative photophysical data for **Disperse Violet 8** is not extensively reported in publicly available literature, this guide presents representative data from structurally similar anthraquinone dyes to provide valuable insights into its expected behavior.

Core Photophysical Properties

The interaction of a dye with light is characterized by several key parameters: its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are intrinsically linked to the molecular structure of the dye and are influenced by its local environment.



Table 1: General Properties of Disperse Violet 8

Property	Value	Reference(s)	
Chemical Name	1,4-diamino-5- nitroanthraquinone	[3]	
Molecular Formula	C14H9N3O4 [2]		
Molecular Weight	283.24 g/mol	[2]	
CAS Number	82-33-7	[1]	
Appearance	Dark blue powder		
Solubility	Soluble in ethanol, acetone, and benzene		

Table 2: Representative Photophysical Data of Structurally Similar Anthraquinone Dyes

The following table summarizes photophysical data for anthraquinone derivatives that are structurally related to **Disperse Violet 8**. This data can be used to estimate the expected photophysical behavior of **Disperse Violet 8**. The color of anthraquinone dyes is determined by the type and position of substituent groups on the core structure.[6]



Parameter	Representative Value(s)	Compound(s)	Solvent(s)	Reference(s)
Absorption Maximum (λmax)	481 - 504 nm	Anthraquinone disperse reactive dye	DMSO, DMF, ethanol, dichloromethane, n-hexane	[7]
~526 nm	1,5- diaminoanthraqui none	Various organic solvents	[8]	
Emission Maximum (λem)	500 - 700 nm	Natural anthraquinones	Methanol	[6]
Fluorescence Quantum Yield (Фf)	Generally low for anthraquinone dyes	Various anthraquinone derivatives	-	[6]
Fluorescence Lifetime (τ)	0.089 to 31.2 ns (for various fluorescent dyes)	Various fluorescent dyes	Methanol, cyclohexane, water	[9]

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (\lambda max) of a dye.

Materials:

Disperse Violet 8

- Spectroscopic grade solvents (e.g., ethanol, acetone, cyclohexane, dimethyl sulfoxide)[10]
- Quartz cuvettes (1 cm path length)



UV-Vis spectrophotometer

Procedure:

- Solution Preparation: Prepare a stock solution of **Disperse Violet 8** in a suitable solvent.
 From the stock solution, prepare a series of dilutions with absorbance values in the range of 0.01 to 0.1 to avoid inner filter effects.[11]
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).
- Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and the wavelength of maximum emission (λ em) of a fluorescent dye.

Materials:

- **Disperse Violet 8** solutions (as prepared for UV-Vis spectroscopy)
- · Quartz fluorescence cuvettes
- Spectrofluorometer

Procedure:

- Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the λmax determined from the UV-Vis absorption spectrum. Set appropriate excitation and emission slit widths (e.g., 5 nm).[11]
- Blank Measurement: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.



- Sample Measurement: Record the emission spectrum of the Disperse Violet 8 solution. The
 emission is typically scanned from a wavelength slightly longer than the excitation
 wavelength to the near-infrared region.
- Data Analysis: Identify the wavelength at which the maximum fluorescence intensity occurs (λem). The difference between the absorption and emission maxima is the Stokes shift.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ f) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.[11][12][13][14]

Materials:

- **Disperse Violet 8** solutions of varying concentrations (absorbance < 0.1)
- Fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄)[12]
- Spectrofluorometer
- UV-Vis spectrophotometer

Procedure:

- Absorbance Measurement: Measure the absorbance of both the Disperse Violet 8 solutions and the standard solutions at the same excitation wavelength.
- Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
- Data Analysis:
 - Integrate the area under the emission spectra for both the sample and the standard.



- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
- Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd × (Slopesample / Slopestd) × (η2sample / η2std) where Φstd is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[11]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a common technique for its measurement.[9][15][16] [17]

Materials:

- Disperse Violet 8 solution
- Pulsed light source (e.g., laser diode)
- Fast photodetector (e.g., photomultiplier tube)
- TCSPC electronics

Procedure:

- Instrument Response Function (IRF): Measure the IRF of the instrument using a scattering solution (e.g., a dilute suspension of Ludox).[15]
- Sample Measurement: Excite the **Disperse Violet 8** solution with the pulsed light source and
 collect the fluorescence decay profile by measuring the arrival times of single emitted
 photons relative to the excitation pulse.
- Data Analysis:
 - The measured decay is a convolution of the true fluorescence decay and the IRF.

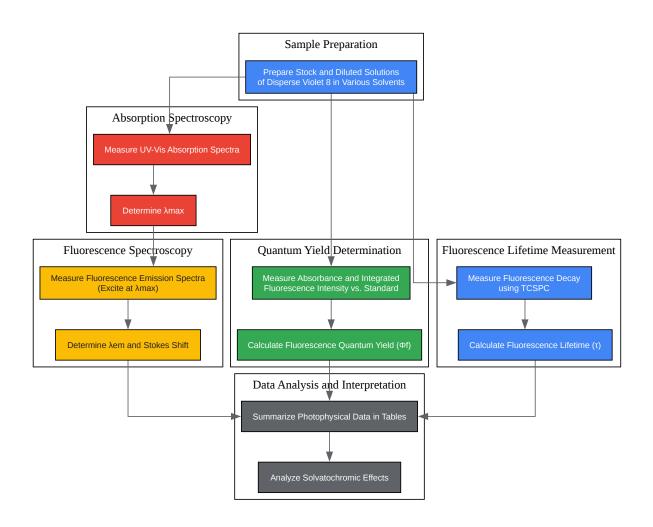


- Use deconvolution software to extract the true decay profile.
- Fit the deconvoluted decay data to an exponential function to determine the fluorescence lifetime (τ).[15]

Visualizations Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive photophysical characterization of a disperse dye like **Disperse Violet 8**.





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Caption: Workflow for the comprehensive photophysical characterization of **Disperse Violet 8**.



Logical Relationship for Solvatochromism Analysis

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a key aspect of a dye's photophysical characterization.



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Caption: Logical workflow for analyzing the solvatochromic behavior of **Disperse Violet 8**.

Conclusion

This technical guide provides a framework for understanding and characterizing the photophysical properties of **Disperse Violet 8**. While specific experimental data for this dye is sparse, the provided protocols and representative data for similar anthraquinone dyes offer a solid foundation for researchers. The detailed experimental workflows and visualizations are intended to facilitate the design and execution of studies aimed at elucidating the photophysical behavior of **Disperse Violet 8**, which is crucial for its existing applications and for exploring its potential in new technological and biomedical fields. Further research is warranted to establish a definitive set of photophysical parameters for this specific dye.

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